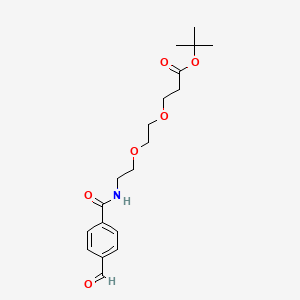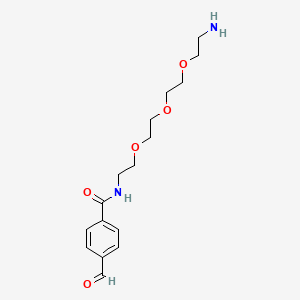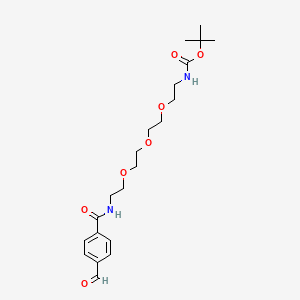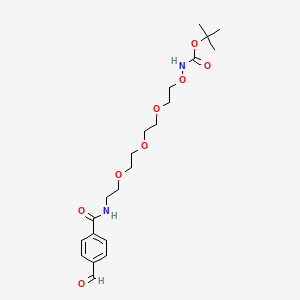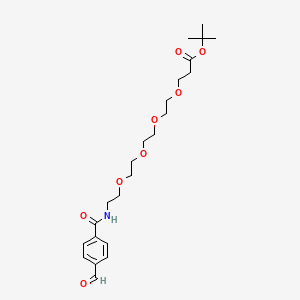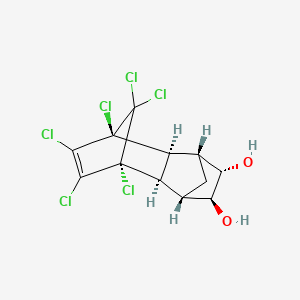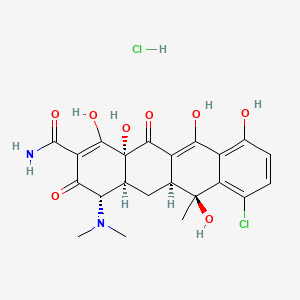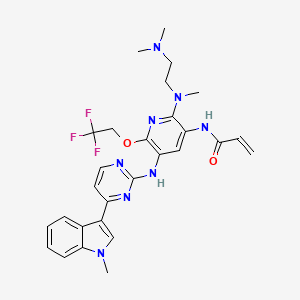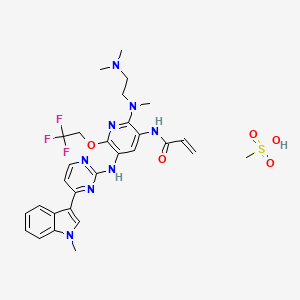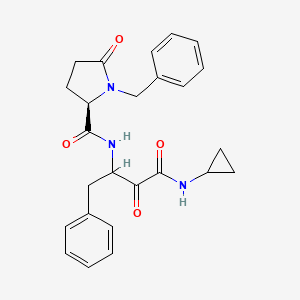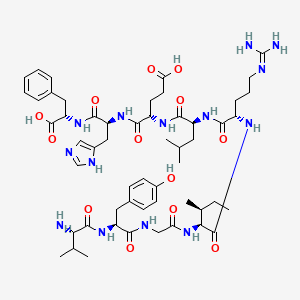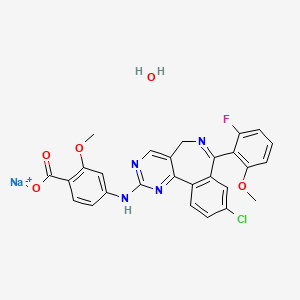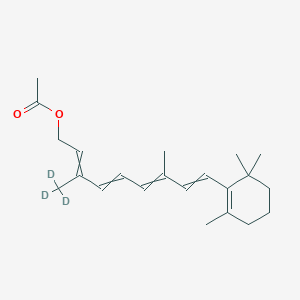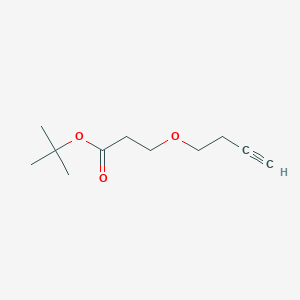![molecular formula C22H25N5O4 B605374 1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea CAS No. 1442684-77-6](/img/structure/B605374.png)
1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a urea group, a bipyridine group, and a pyridine group, among others. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show a significant degree of conjugation, given the presence of multiple aromatic rings. This could have implications for its chemical reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the presence of multiple aromatic rings and a urea group, this compound is likely to be relatively stable and may have a high melting point .Applications De Recherche Scientifique
Discovery of New Chemical Derivatives : One study describes the discovery of new chemical derivatives from a marine-derived fungus, including compounds similar in structure to the one , highlighting the ongoing research in marine biochemistry and the potential for new drug discoveries (Chen et al., 2017).
Pharmacokinetics and Anti-Fibrotic Applications : Another research explores the pharmacokinetics of a novel ALK5 inhibitor with a structure related to the mentioned compound. This inhibitor shows potential as an anti-fibrotic drug, suggesting that similar compounds could be developed for treating fibrosis (Kim et al., 2008).
Potential in Osteoporosis Treatment : A study on an alpha(v)beta(3) receptor antagonist indicates potential applications in treating osteoporosis, a condition affecting bone density and strength. The mentioned compound could be part of a class of compounds used for this purpose (Hutchinson et al., 2003).
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : The compound is related to inhibitors of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in steroid hormone metabolism, indicating potential applications in metabolic disorders like type-2 diabetes (Latli et al., 2017).
Shrimp Preservative Potential : Research on hydroxypyridinone derivatives, similar in structure to the compound , shows they have potential as shrimp preservatives due to their antimicrobial and antioxidant properties (Dai et al., 2016).
Photocytotoxicity in Cancer Therapy : A study on oxovanadium(IV) complexes with vitamin-B6 Schiff base, which shares structural similarities, shows potential in targeted cancer therapy due to its photocytotoxic properties (Banerjee et al., 2016).
Synthesis of Acyclic Nucleoside Analogues : Research into the synthesis of acyclic nucleoside analogues points to potential applications in antiviral drug development (Harnden et al., 1990).
Antifungal, Antibacterial, and Antioxidant Activities : Compounds structurally related to the one have been found to possess significant antifungal, antibacterial, and antioxidant activities, suggesting potential in pharmaceutical applications (Xiao et al., 2014).
Antibacterial Activity : The synthesis of heterocyclic compounds containing 1,3-oxazepine derivatives from 6-methyl 2-thiouracil has shown significant antibacterial activity, indicating the broad potential of such compounds in medical applications (Mohammad et al., 2017).
Phytotoxic Activity : A study on the phytotoxic activity of pyridone derivatives suggests potential agricultural applications in controlling weed growth or as lead structures for developing phytotoxic products (Demuner et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
1-[5-[6-(2-hydroxy-2-methylpropoxy)pyridin-3-yl]-4-(5-methylpyridin-3-yl)oxypyridin-2-yl]-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-14-7-16(11-24-9-14)31-18-8-19(27-21(28)23-4)25-12-17(18)15-5-6-20(26-10-15)30-13-22(2,3)29/h5-12,29H,13H2,1-4H3,(H2,23,25,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUISANLDBDCMPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)OC2=CC(=NC=C2C3=CN=C(C=C3)OCC(C)(C)O)NC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

